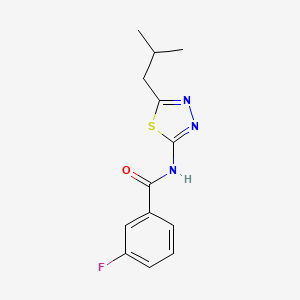

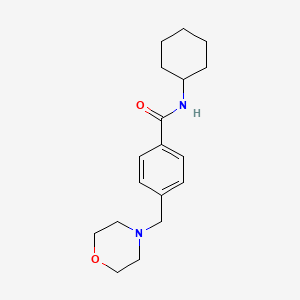

![molecular formula C22H24N4O2 B5516095 1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)

1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazepine derivatives, including compounds similar to 1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane, often involves the reaction of amino precursors with various carbonyl compounds. For instance, 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones are synthesized from 4,5-diamino-1H-pyrimidin-6-ones and 1-aryl-3-(dimethylamino)-1-propanones in acidic medium, highlighting a potential route for the synthesis of related compounds (Insuasty et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of diazepine derivatives is primarily conducted through NMR and X-ray crystallography. For example, the crystal structure of a similar diazepine derivative was elucidated, showing significant conjugations within the triazene moieties and adopting a chair conformation in the hexahydropyrimidine rings (Moser et al., 2005).

Chemical Reactions and Properties

Diazepine derivatives undergo various chemical reactions, such as cycloaddition, which can lead to novel pyrimidinone or fused pyrimidinone derivatives. These reactions are influenced by the nature of the substituents and the reaction conditions, demonstrating the chemical versatility of diazepine compounds (Sharma & Mahajan, 1997).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones demonstrates the chemical reactivity and structural versatility of compounds related to "1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane." These compounds were formed through reactions involving 1-aryl-3-(dimethylamino)-1-propanones, highlighting the potential for generating complex heterocyclic structures useful in various research applications (Insuasty et al., 1998).

Photochemical Reactions

- Research on the photochemical reduction of 4,6‐Dimethyl‐2‐pyrimidinol demonstrates the significance of photochemical reactions in modifying the chemical structure and properties of pyrimidinyl-related compounds. Such reactions can lead to novel compounds with potential applications in materials science and photopharmacology (Pfoertner, 1975).

Antitumor Activity

- The synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and their evaluation as antitumor agents highlight the potential biomedical applications of naphthyloxy and diazepane derivatives. These compounds showed promising activity against several cancer cell lines, indicating their relevance in developing new anticancer drugs (Farghaly et al., 2014).

Catalytic Applications

- The use of chiral and achiral ruthenium 2,6-bis(imino)pyridyl complexes in the cyclopropanation of styrene illustrates the catalytic potential of pyrimidinyl and naphthyloxy derivatives. Such complexes can serve as efficient catalysts in organic synthesis, offering a pathway to synthesize a wide range of cyclopropane-containing compounds (Bianchini and Lee, 2000).

Novel Synthetic Routes

- Innovative synthetic routes involving 1,6-Naphthyridin-2(1H)-ones showcase the development of new methods to synthesize complex naphthyridine derivatives. These compounds have significant biomedical applications, demonstrating the broad utility of research into naphthyloxy and pyrimidinyl derivatives (Oliveras et al., 2021).

Safety and Hazards

Orientations Futures

The future directions for the use and study of “1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane” are not specified in the available resources. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in various fields of research.

Propriétés

IUPAC Name |

2-naphthalen-2-yloxy-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-17(28-20-9-8-18-6-2-3-7-19(18)16-20)21(27)25-12-5-13-26(15-14-25)22-23-10-4-11-24-22/h2-4,6-11,16-17H,5,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFXRQARQLOVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCN(CC1)C2=NC=CC=N2)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)